2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)
CAS No.:
Cat. No.: VC13754922
Molecular Formula: C16H14F6N2O4
Molecular Weight: 412.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14F6N2O4 |
|---|---|
| Molecular Weight | 412.28 g/mol |
| IUPAC Name | 2-(azetidin-3-yl)quinoline;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C12H12N2.2C2HF3O2/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10;2*3-2(4,5)1(6)7/h1-6,10,13H,7-8H2;2*(H,6,7) |
| Standard InChI Key | QSXDKXNMLMJWLA-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C2=NC3=CC=CC=C3C=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1C(CN1)C2=NC3=CC=CC=C3C=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) is a complex organic compound with the CAS number 2757731-56-7. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and azetidine, a four-membered ring compound. The compound is often used in chemical synthesis due to its unique structural features, which include a quinoline backbone and an azetidine ring, both of which are functionalized with trifluoroacetate groups.
Synthesis and Preparation
The synthesis of 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) typically involves a multi-step process starting from quinoline and azetidine precursors. The exact synthesis route may vary depending on the desired yield and purity. Generally, such compounds are prepared through reactions that form the azetidine-quinoline core, followed by the introduction of trifluoroacetate groups.
Biological and Chemical Applications
While specific biological applications of 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate) are not well-documented, compounds with similar structures are often explored for their potential in medicinal chemistry. Quinoline derivatives, in particular, have been studied for various biological activities, including antimalarial, antibacterial, and anticancer properties . The presence of azetidine and trifluoroacetate groups could potentially enhance these properties or confer new biological activities.
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